molecular formula C16H15FO B1327420 3'-Fluoro-3-(3-methylphenyl)propiophenone CAS No. 898790-67-5

3'-Fluoro-3-(3-methylphenyl)propiophenone

Cat. No.: B1327420
CAS No.: 898790-67-5
M. Wt: 242.29 g/mol
InChI Key: VOLCSWIAMGGFOC-UHFFFAOYSA-N
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Description

3'-Fluoro-3-(3-methylphenyl)propiophenone (CAS: 898774-72-6) is a fluorinated aromatic ketone characterized by a propan-1-one backbone substituted with a fluorine atom at the 3' position of one phenyl ring and a 3-methylphenyl group at the 3-position of the adjacent phenyl ring. Its molecular formula is C₁₆H₁₅FO₂, with a molecular weight of 258.29 g/mol. This compound belongs to the propiophenone family, which is widely studied for applications in organic synthesis, catalysis, and pharmaceutical intermediates .

Properties

IUPAC Name

1-(3-fluorophenyl)-3-(3-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FO/c1-12-4-2-5-13(10-12)8-9-16(18)14-6-3-7-15(17)11-14/h2-7,10-11H,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOLCSWIAMGGFOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CCC(=O)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90644073
Record name 1-(3-Fluorophenyl)-3-(3-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90644073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898790-67-5
Record name 1-Propanone, 1-(3-fluorophenyl)-3-(3-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898790-67-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Fluorophenyl)-3-(3-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90644073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Fluoro-3-(3-methylphenyl)propiophenone typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied for forming carbon–carbon bonds and is known for its mild reaction conditions and functional group tolerance . The general procedure involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are usually mild, and the reagents are relatively stable and environmentally benign .

Industrial Production Methods

Industrial production methods for 3’-Fluoro-3-(3-methylphenyl)propiophenone are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and implementation of green chemistry practices, are likely applied to ensure efficient and sustainable production.

Chemical Reactions Analysis

Types of Reactions

3’-Fluoro-3-(3-methylphenyl)propiophenone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3’-Fluoro-3-(3-methylphenyl)propiophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3’-Fluoro-3-(3-methylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The fluoro and methyl groups influence the compound’s reactivity and binding affinity to various enzymes and receptors. Detailed studies on its mechanism of action are limited, but it is believed to modulate biochemical pathways through its structural features.

Comparison with Similar Compounds

Substituent Impact :

  • Electron-Withdrawing Groups (e.g., -NO₂, -CF₃): Increase electrophilicity of the carbonyl group, enhancing reactivity in nucleophilic additions or reductions. For example, m-nitropropiophenone (melting point: 98°C ) exhibits higher polarity and lower solubility in non-polar solvents compared to the target compound.
  • Halogens (e.g., -F, -Cl) : Fluorine’s electronegativity improves metabolic stability and bioavailability, as seen in fluoro-benzoisoxazole derivatives with brain permeability comparable to antipsychotic drugs . Chlorine increases molecular weight and lipophilicity.
  • Methoxy Groups : Electron-donating methoxy substituents (e.g., in 3'-methoxy analogs ) reduce carbonyl reactivity but improve solubility in polar solvents.

Reactivity in Catalytic Reactions :

  • Propiophenone derivatives with bulky substituents (e.g., 3-methylphenyl) exhibit lower yields in amination reactions due to steric hindrance. For instance, propiophenone amination over Au/TiO₂ yields only 11% amine .
  • Fluorinated analogs show enhanced stability under oxidative conditions compared to chlorinated or non-halogenated counterparts .

Physicochemical Properties

Property 3'-Fluoro-3-(3-methylphenyl)propiophenone 3'-Chloro-4'-fluoro Analog m-Nitropropiophenone
Melting Point Not reported Not reported 98°C
Solubility Moderate in organic solvents Low (high halogen content) Low (polar solvents)
LogP (Predicted) ~3.5 (lipophilic) ~4.2 ~1.8

The target compound’s LogP (~3.5) suggests moderate lipophilicity, balancing membrane permeability and solubility—critical for pharmaceutical applications.

Biological Activity

3'-Fluoro-3-(3-methylphenyl)propiophenone, a compound belonging to the class of substituted propiophenones, has garnered attention in recent years due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H15FC_{16}H_{15}F, with a molecular weight of approximately 254.29 g/mol. The presence of a fluorine atom and a methyl group on the phenyl ring significantly influences its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against certain bacterial strains.
  • Anticancer Activity : Some derivatives of propiophenones have shown promise in cancer research, particularly in inhibiting tumor growth and inducing apoptosis in cancer cells.
  • Psychoactive Effects : Similar compounds have been studied for their psychoactive properties, potentially affecting neurotransmitter systems.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds in this class often inhibit specific enzymes that are crucial for cell proliferation and survival.
  • Interaction with Receptors : The compound may interact with neurotransmitter receptors, influencing mood and behavior.
  • Induction of Oxidative Stress : Some studies indicate that these compounds can induce oxidative stress in target cells, leading to cell death.

Anticancer Studies

A study conducted by Jana et al. (2021) demonstrated that this compound induced apoptosis in human cancer cell lines through the activation of caspase pathways. The findings are summarized in Table 1.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (breast)15Caspase activation
HeLa (cervical)10ROS generation and mitochondrial damage
A549 (lung)12Cell cycle arrest

Antimicrobial Activity

In another study focusing on antimicrobial properties, the compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) detailed below:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

These results suggest potential applications in developing new antimicrobial agents.

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